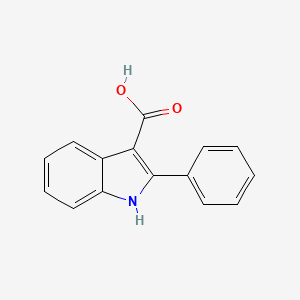

2-Phenyl-1H-indole-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c17-15(18)13-11-8-4-5-9-12(11)16-14(13)10-6-2-1-3-7-10/h1-9,16H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNDATZONOWSFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10495408 | |

| Record name | 2-Phenyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10495408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59050-38-3 | |

| Record name | 2-Phenyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10495408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

chemical structure and properties of 2-Phenyl-1H-indole-3-carboxylic acid

The following technical guide details the chemical structure, synthesis, and biological properties of 2-Phenyl-1H-indole-3-carboxylic acid , a critical scaffold in medicinal chemistry known for its activity at the GPR35 receptor and as a precursor to high-affinity TSPO ligands.

CAS Registry Number: 59050-38-3 Molecular Formula: C₁₅H₁₁NO₂ Molecular Weight: 237.25 g/mol

Executive Summary

2-Phenyl-1H-indole-3-carboxylic acid is a heterocyclic building block belonging to the indole-3-carboxylic acid family. While the indole core is ubiquitous in nature (e.g., tryptophan, serotonin), the 2-phenyl-3-carboxyl substitution pattern confers unique lipophilicity and steric properties that privilege this scaffold for specific G-protein coupled receptors (GPCRs) and mitochondrial transporter interactions.

This compound serves two primary roles in drug development:

-

Direct Agonist: It acts as a ligand for GPR35 , an orphan GPCR involved in inflammatory regulation and pain signaling.

-

Synthetic Intermediate: It is the direct precursor to 2-phenylindole-3-acetamides (e.g., FGIN-1-27), which are potent ligands for the Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor.

Chemical Identity & Physiochemical Properties[2][3][4][5]

The molecule features a planar indole bicycle fused to a phenyl ring at the C2 position, creating an extended

| Property | Value / Description |

| IUPAC Name | 2-Phenyl-1H-indole-3-carboxylic acid |

| SMILES | OC(=O)C1=C(NC2=CC=CC=C12)C3=CC=CC=C3 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Low in water; Soluble in DMSO, DMF, Ethanol |

| pKa (Acid) | ~4.53 (Predicted) |

| LogP | ~4.1 (High lipophilicity due to 2-phenyl group) |

| H-Bond Donors | 2 (Indole NH, Carboxyl OH) |

| H-Bond Acceptors | 2 (Carboxyl oxygens) |

Synthetic Framework

The most robust synthetic route utilizes the Fischer Indole Synthesis , coupling phenylhydrazine with a

Reaction Mechanism (Fischer Indole Route)

The synthesis proceeds in two stages:[1][2]

-

Condensation: Phenylhydrazine reacts with ethyl benzoylacetate to form a hydrazone.

-

Sigmatropic Rearrangement: Acid-catalyzed [3,3]-sigmatropic rearrangement yields the indole core (Ethyl 2-phenylindole-3-carboxylate).

-

Hydrolysis: Saponification of the ester yields the free acid.

Figure 1: Synthetic pathway from commercially available precursors to the target acid via the Fischer Indole strategy.

Medicinal Chemistry & Biological Applications[3][6][9][12]

GPR35 Agonism

GPR35 is an orphan receptor expressed in the gastrointestinal tract and immune cells.[3] 2-Phenyl-1H-indole-3-carboxylic acid derivatives have been identified as surrogate agonists.

-

Mechanism: The carboxylate group mimics the acidic moiety of Kynurenic acid (the putative endogenous ligand), while the 2-phenyl group occupies a hydrophobic pocket within the receptor's orthosteric site.

-

Therapeutic Potential: Modulation of GPR35 is currently explored for treating inflammatory bowel disease (IBD) and nociceptive pain .

TSPO Ligand Precursor

The Translocator Protein (18 kDa) is a biomarker for neuroinflammation (microglial activation).

-

Relationship: The acid itself is rarely the final drug; rather, it is amidation of this acid that yields high-affinity ligands.

-

Key Derivative: FGIN-1-27 (N,N-dihexyl-2-(4-fluorophenyl)indole-3-acetamide) is a classic TSPO ligand derived from this scaffold. The 2-phenyl group is essential for binding affinity to the TSPO cholesterol-binding pocket.

Structure-Activity Relationship (SAR)

-

C2-Phenyl Ring: Essential for lipophilic interaction. Substitutions (e.g., 4-F, 4-Cl) often increase potency by filling hydrophobic sub-pockets.

-

N1-Position: Alkylation at the indole nitrogen (N-H) generally reduces polarity and can modulate receptor selectivity (GPR35 vs. TSPO).

-

C3-Carboxyl:

-

Free Acid: Favors GPR35 agonism.

-

Amide/Ester: Favors TSPO binding and membrane permeability.

-

Experimental Protocols

Protocol A: Synthesis of Ethyl 2-phenylindole-3-carboxylate

-

Reagents: Phenylhydrazine (1.0 eq), Ethyl benzoylacetate (1.0 eq), Ethanol (solvent), Polyphosphoric acid (PPA) or ZnCl₂ (catalyst).

-

Step 1 (Hydrazone Formation): Mix phenylhydrazine and ethyl benzoylacetate in ethanol with a catalytic amount of acetic acid. Stir at room temperature for 1-2 hours. Evaporate solvent to obtain the hydrazone oil.

-

Step 2 (Cyclization): Add the hydrazone to PPA heated to 100°C. Stir vigorously for 30-60 minutes. The mixture will darken.

-

Workup: Pour the reaction mixture onto crushed ice. The ester precipitates as a solid.[4] Filter, wash with water, and recrystallize from ethanol.

-

Yield Expectation: 60-75%.

-

Protocol B: Hydrolysis to 2-Phenyl-1H-indole-3-carboxylic acid

-

Reagents: Ethyl 2-phenylindole-3-carboxylate (from Protocol A), KOH (3.0 eq), Ethanol (95%), Water.

-

Procedure:

-

Dissolve the ester in ethanol (10 mL/g).

-

Add aqueous KOH solution (50% w/v).

-

Reflux the mixture for 4–6 hours. Monitor by TLC (disappearance of the ester spot).

-

-

Isolation:

-

Evaporate the bulk of the ethanol under reduced pressure.

-

Dilute the residue with water.

-

Critical Step: Acidify the solution carefully with 6N HCl to pH ~2. The carboxylic acid will precipitate as a voluminous solid.

-

Filter the solid and wash extensively with cold water to remove inorganic salts.

-

Dry in a vacuum oven at 60°C.

-

Analytical Characterization

To validate the synthesis, the following spectral signals are diagnostic:

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 11.5–12.0 ppm (s, 1H): Indole N-H (Broad, exchangeable).

-

δ 12.0–12.5 ppm (s, 1H): Carboxylic Acid O-H (Very broad, may be invisible if wet).

-

δ 8.0–8.1 ppm (d, 1H): Indole C4-H (Deshielded by the adjacent carbonyl).

-

δ 7.5–7.7 ppm (m, 2H): Phenyl ortho-protons.

-

δ 7.1–7.5 ppm (m, 6H): Remaining aromatic protons (Indole C5,6,7 and Phenyl meta/para).

Mass Spectrometry (ESI-):

-

m/z 236.1 [M-H]⁻: Dominant peak corresponding to the deprotonated carboxylate anion.

References

-

GPR35 Agonism: Wang, J., et al. "Discovery of Natural Phenols as G Protein-Coupled Receptor-35 (GPR35) Agonists." Journal of Medicinal Chemistry, 2011. Link

-

TSPO Ligand Development: Kozikowski, A. P., et al. "Synthesis and Biology of the 2-Phenylindole-3-acetamides (FGIN-1-27)." Journal of Medicinal Chemistry, 1993. Link

-

Fischer Indole Synthesis Protocol: Robinson, B. "The Fischer Indole Synthesis."[2][4] Chemical Reviews, 1963. Link

-

General Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 613305 (Aldehyde derivative/Related). Link

-

GPR35 and Tyrosine Metabolites: Deng, H., & Fang, Y. "Multiple tyrosine metabolites are GPR35 agonists."[3] Scientific Reports, 2012. Link

Sources

molecular weight and formula of 2-phenylindole-3-carboxylic acid

Physicochemical Profiling, Synthetic Methodologies, and Therapeutic Utility [1]

Executive Summary

2-Phenylindole-3-carboxylic acid (CAS: 59050-38-3) represents a critical scaffold in medicinal chemistry, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and oncology therapeutics targeting the Bcl-2/Mcl-1 apoptotic pathways.[1] As a derivative of the indole pharmacophore, its rigid bicyclic structure provides a privileged platform for hydrophobic interactions within protein binding pockets.[1] This guide provides a definitive technical analysis of its molecular properties, a validated multi-step synthesis protocol, and an overview of its application in modern drug discovery.[1]

Molecular Identity & Physicochemical Properties[2][3]

The following data establishes the baseline identity for 2-phenylindole-3-carboxylic acid. Researchers should use these metrics for quality control (QC) and compound validation.

Table 1: Chemical Identification & Properties[1][2]

| Property | Specification |

| Chemical Name | 2-Phenyl-1H-indole-3-carboxylic acid |

| CAS Registry Number | 59050-38-3 |

| Molecular Formula | C₁₅H₁₁NO₂ |

| Molecular Weight | 237.25 g/mol |

| Appearance | Off-white to pale brown crystalline solid |

| Solubility | High: DMSO, DMF, Methanol; Low: Water, Hexane |

| pKa (Predicted) | ~4.2 (Carboxylic Acid), ~16.0 (Indole NH) |

| Melting Point | >250 °C (Decomposition observed in analogues) |

| SMILES | O=C(O)C1=C(C2=CC=CC=C2)NC3=C1C=CC=C3 |

Synthetic Pathways & Experimental Protocols

The synthesis of 2-phenylindole-3-carboxylic acid is most reliably achieved through a stepwise functionalization of the 2-phenylindole core.[1] While direct carboxylation is possible, the Formylation-Oxidation Route offers higher regioselectivity and cleaner workup profiles for laboratory-scale production.

Phase 1: Construction of the Indole Core (Fischer Indole Synthesis)

Objective: Synthesize the precursor 2-phenylindole from acetophenone and phenylhydrazine.[1][2]

-

Reagents: Acetophenone (1.0 eq), Phenylhydrazine (1.0 eq), Polyphosphoric Acid (PPA) or ZnCl₂.[1]

-

Mechanism: Acid-catalyzed condensation followed by [3,3]-sigmatropic rearrangement and ammonia elimination.[1]

-

Protocol:

-

Mix acetophenone and phenylhydrazine in glacial acetic acid.

-

Heat to reflux (approx. 120°C) for 2 hours to form the hydrazone intermediate.

-

Add PPA catalyst and heat to 100°C for 1 hour to induce cyclization.

-

Quench in ice water; filter the precipitate. Recrystallize from ethanol to yield 2-phenylindole (Yield: ~75-85%).[1]

-

Phase 2: Functionalization to Carboxylic Acid

Objective: Convert 2-phenylindole to the target acid via an aldehyde intermediate.

-

Step A: Vilsmeier-Haack Formylation

-

Step B: Pinnick Oxidation (Chlorite Oxidation) [1]

-

Reagents: Sodium Chlorite (NaClO₂), NaH₂PO₄ (buffer), 2-Methyl-2-butene (scavenger), t-Butanol/Water.[1]

-

Process:

-

Dissolve the aldehyde in t-BuOH/H₂O.

-

Add scavenger to prevent chlorination of the electron-rich indole ring.

-

Slowly add NaClO₂. Monitor via TLC until aldehyde consumption is complete.

-

Acidify workup to precipitate 2-phenylindole-3-carboxylic acid.[1]

-

-

Visual Synthesis Workflow

The following diagram illustrates the logical flow and critical decision points in the synthesis.

Figure 1: Stepwise synthetic route from raw materials to the final carboxylic acid derivative, highlighting the critical oxidation step.[1]

Structural Characterization

Validation of the synthesized compound requires multi-modal spectroscopic analysis.

-

¹H NMR (DMSO-d₆, 400 MHz):

-

Carboxylic Acid (-COOH): Broad singlet at δ 12.0–13.0 ppm (exchangeable with D₂O).[1]

-

Indole NH: Broad singlet at δ 11.5–12.0 ppm.

-

Aromatic Region: Multiplets at δ 7.0–8.2 ppm corresponding to the phenyl ring and indole backbone.[1] The proton at the indole C4 position typically appears as a doublet downfield due to the anisotropic effect of the C3-carbonyl group.

-

-

Mass Spectrometry (ESI-MS):

-

Negative Mode [M-H]⁻: m/z 236.2.

-

Positive Mode [M+H]⁺: m/z 238.3.

-

-

IR Spectroscopy (ATR):

-

C=O Stretch: Strong band at 1650–1690 cm⁻¹ (characteristic of conjugated carboxylic acids).[1]

-

O-H/N-H Stretch: Broad absorption at 2800–3300 cm⁻¹.

-

Pharmacological & Industrial Relevance[6][7]

Drug Discovery Applications

The 2-phenylindole-3-carboxylic acid scaffold is a bioisostere for various biaryl acids used in oncology and inflammation research.[1]

-

Bcl-2/Mcl-1 Inhibition: Derivatives of this acid have shown potency as dual inhibitors of Bcl-2 and Mcl-1 proteins.[1][3] The carboxylic acid moiety often forms a critical salt bridge with arginine residues (e.g., Arg263 in Bcl-2) within the hydrophobic groove of the anti-apoptotic protein, facilitating cancer cell apoptosis.[1]

-

Tubulin Polymerization: Substituted 2-phenylindoles bind to the colchicine site of tubulin, disrupting microtubule dynamics. The 3-carboxylic acid group can be esterified or amidated to improve cell permeability while maintaining affinity for the tubulin interface.

-

COX-2 Inhibition: The structural similarity to indomethacin allows 2-phenylindole-3-carboxylic acid derivatives to dock into the cyclooxygenase active site, offering anti-inflammatory potential with distinct selectivity profiles compared to traditional NSAIDs.[1]

Signaling Pathway Interaction

The diagram below details the mechanism of action for Bcl-2 inhibition involving this scaffold.

Figure 2: Mechanism of action for 2-phenylindole-3-carboxylic acid derivatives in apoptotic regulation.

References

-

PubChem. (2025).[1] 2-Phenylindole-3-carboxaldehyde (Precursor Data).[1] National Library of Medicine.

-

ChemicalBook. (2025).[1] 2-Phenylindole Synthesis and Properties.[1]

-

Dhaneesh, S., et al. (2023).[1] Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Journal of Molecular Pharmaceutics & Organic Process Research.

-

Li, G., et al. (2017).[1] Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors.[1][3] Bioorganic & Medicinal Chemistry.[3]

-

Sigma-Aldrich. (2025).[1] 2-Phenylindole-3-carboxaldehyde Product Sheet.[1][4][5][6][1]

Sources

- 1. 2-Phenylindole synthesis - chemicalbook [chemicalbook.com]

- 2. scribd.com [scribd.com]

- 3. Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. assets.qa.thermofisher.com [assets.qa.thermofisher.com]

- 6. China 2-Phenylindole-3-Carboxaldehyde 25365-71-3 Manufacturers, Suppliers, Factory - Keyingchem [keyingchemical.com]

thermodynamic stability of 2-Phenyl-1H-indole-3-carboxylic acid

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Phenyl-1H-indole-3-carboxylic Acid

Executive Summary

2-Phenyl-1H-indole-3-carboxylic acid is a heterocyclic compound featuring an indole core, a structure of significant interest in medicinal chemistry and drug development due to its prevalence in bioactive molecules.[1][2] The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of its developability, directly impacting its shelf-life, formulation design, manufacturing processes, and ultimately, its safety and efficacy. This guide provides a comprehensive technical overview of the principles, methodologies, and critical factors governing the . By integrating computational predictions with established experimental protocols, this document serves as a self-validating framework for researchers, scientists, and drug development professionals to thoroughly characterize and control the stability of this important molecular scaffold.

The Central Role of Thermodynamic Stability

The molecular structure of 2-Phenyl-1H-indole-3-carboxylic acid, comprising an indole nucleus, a phenyl group at the C2 position, and a carboxylic acid at the C3 position, dictates its physicochemical properties. Understanding its thermodynamic stability is not an academic exercise; it is a critical-path activity in pharmaceutical development. An unstable compound can undergo degradation, leading to loss of potency, formation of potentially toxic impurities, and altered bioavailability. Therefore, a robust stability profile is essential for regulatory approval and successful commercialization.

Caption: Workflow for computational stability assessment.

Empirical Validation: Experimental Stability Profiling

Experimental testing provides the definitive evidence of a compound's thermodynamic stability under real-world conditions. A multi-pronged approach combining thermal analysis and forced degradation studies is required for a comprehensive profile.

Causality Behind the Approach: While computational methods are predictive, experimental analysis is descriptive. It measures the actual physical and chemical changes a material undergoes when subjected to stress, providing the ground truth for stability assessment.

Thermal Analysis

Thermal analysis techniques are indispensable for characterizing the solid-state stability of a compound.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. [3][4]It is used to determine the melting point (an indicator of purity and identity), enthalpy of fusion, and to detect polymorphic transitions or degradation events. [5]* Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is critical for identifying the onset temperature of thermal decomposition and quantifying mass loss associated with desolvation or degradation. [6]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a drug substance to identify likely degradation products and establish degradation pathways. [7]These studies are fundamental to developing stability-indicating analytical methods. Key conditions include:

-

Hydrolytic Degradation: Testing in acidic, basic, and neutral aqueous solutions to assess susceptibility to hydrolysis.

-

Oxidative Degradation: Exposing the compound to an oxidizing agent (e.g., hydrogen peroxide) to evaluate its sensitivity to oxidation.

-

Photolytic Degradation: Exposing the solid material and solutions to controlled light sources (e.g., UV and visible light) according to ICH Q1B guidelines to determine photosensitivity. [7][8]Indole derivatives can be susceptible to photodegradation, making this a critical test. [9]

Caption: Integrated workflow for experimental stability profiling.

Data Interpretation & Summary

The data gathered from both computational and experimental studies must be synthesized to form a complete stability profile. Quantitative data should be summarized for clarity and comparative analysis.

Table 1: Illustrative Thermal Analysis Data

| Parameter | Value | Significance |

| Melting Point (Tₘ) | 225-228 °C (onset) | Indicator of identity and purity. A sharp peak suggests high crystallinity. |

| Enthalpy of Fusion (ΔHբ) | 120 J/g | Energy required to melt the solid; related to lattice energy and intermolecular forces. |

| Decomposition Onset (TᏧ) | ~250 °C (in N₂) | Temperature at which significant mass loss begins, defining the upper limit for thermal processing. |

Table 2: Summary of Forced Degradation Behavior (Illustrative)

| Condition | Observation | Implication |

| 0.1 M HCl, 80°C, 24h | Minor degradation (<2%) | Stable to acidic hydrolysis under accelerated conditions. |

| 0.1 M NaOH, 80°C, 24h | Moderate degradation (~15%) | Susceptible to base-catalyzed hydrolysis. May require formulation pH control. |

| 10% H₂O₂, RT, 24h | Significant degradation (>30%) | Susceptible to oxidation. Protection from oxidative stress is necessary. |

| ICH Q1B Photostability | Noticeable degradation, color change | Photolabile. Requires light-protective packaging and handling. [10] |

Detailed Experimental Protocols

Trustworthiness Through Self-Validation: The following protocols are designed as self-validating systems. Each includes system suitability checks, the use of controls, and clearly defined parameters to ensure the reliability and reproducibility of the results.

Protocol: Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point and enthalpy of fusion.

-

Instrumentation: Calibrated Differential Scanning Calorimeter.

-

Procedure:

-

Accurately weigh 2-3 mg of 2-Phenyl-1H-indole-3-carboxylic acid into a standard aluminum DSC pan.

-

Crimp the pan with a lid. Prepare an identical empty pan to serve as the reference.

-

Place the sample and reference pans into the DSC cell.

-

Causality: Purge the cell with a dry inert gas (e.g., Nitrogen at 50 mL/min) to prevent thermo-oxidative degradation and ensure a stable baseline.

-

Equilibrate the cell at 30 °C.

-

Heat the sample from 30 °C to 300 °C at a linear heating rate of 10 °C/min. The heating rate is a balance between resolution and sensitivity.

-

Record the heat flow versus temperature data.

-

-

Data Analysis:

-

Determine the onset temperature and peak maximum of the endotherm corresponding to melting.

-

Integrate the peak area to calculate the enthalpy of fusion (ΔHբ).

-

-

System Suitability: Verify the temperature and enthalpy accuracy of the instrument using a certified reference standard (e.g., Indium) prior to the sample run.

Protocol: Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal decomposition temperature.

-

Instrumentation: Calibrated Thermogravimetric Analyzer.

-

Procedure:

-

Accurately weigh 5-10 mg of the sample onto the TGA pan.

-

Place the pan onto the TGA balance mechanism.

-

Causality: Purge the furnace with a dry inert gas (e.g., Nitrogen at 50 mL/min) to create an inert atmosphere, ensuring that mass loss is due to thermal decomposition, not oxidation.

-

Heat the sample from 30 °C to 400 °C at a linear heating rate of 10 °C/min.

-

Record the mass (%) versus temperature data.

-

-

Data Analysis:

-

Determine the onset temperature of decomposition from the TGA curve, often calculated as the intersection of the baseline tangent and the inflection point tangent.

-

Protocol: Photostability (Solid State, per ICH Q1B)

-

Objective: To evaluate the stability of the solid drug substance upon exposure to light.

-

Instrumentation: Photostability chamber equipped with light sources compliant with ICH Q1B Option 2 (cool white fluorescent and near-UV lamps). [8]3. Procedure:

-

Place a thin layer (not more than 3 mm deep) of the sample in a chemically inert, transparent container.

-

Prepare a "dark control" sample by wrapping an identical container completely in aluminum foil.

-

Place both the test sample and the dark control in the photostability chamber.

-

Causality: The dark control is essential to differentiate between degradation caused by light versus degradation caused by thermal effects from the lamps.

-

Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. [7] 6. At the end of the exposure period, visually inspect both samples for any changes in physical appearance (e.g., color).

-

Analyze both the exposed sample and the dark control using a validated stability-indicating HPLC method to determine the amount of degradation and quantify any photoproducts.

-

-

Data Analysis:

-

Compare the chromatograms of the exposed sample and the dark control.

-

Calculate the percentage loss of the parent compound and the percentage of major degradation products formed.

-

Conclusion

A thorough understanding of the is paramount for its successful development as a pharmaceutical agent. This guide outlines a robust, integrated strategy that combines predictive computational modeling with definitive experimental analysis. By following these principles and protocols, researchers can build a comprehensive stability profile, enabling informed decisions in formulation development, manufacturing, packaging, and storage, thereby ensuring the delivery of a safe, stable, and effective final product.

References

-

Alauddin, M., et al. (2021). The temperature and solvent effect on the structural, thermodynamic and electronic properties of Auxin: A computational study. ResearchGate. Available at: [Link]

-

Gotor-Gotor, R., et al. (2020). DES-Type Interactions To Promote Solvent-Free and Metal-Free Reactions between Nitrogen-Containing Heterocycles and Allylic Alcohols. ResearchGate. Available at: [Link]

-

Wang, Y., et al. (2021). Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy. ACS Publications. Available at: [Link]

-

Sathyanarayana, D.N., & Khasim, S. (1986). SOLVENT EFFECTS ON THE ELECTRONIC ABSORPTION AND FLUORESCENCE SPECTRA OF INDOLE-4-CARBOXYLIC ACID: PROTOTROPIC EQUILIBRIA IN AQUEOUS SOLUTIONS. ResearchGate. Available at: [Link]

-

Bagle, A.R., et al. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. PubMed. Available at: [Link]

-

Wikipedia. (n.d.). Solvent effects. Wikipedia. Available at: [Link]

-

Numponsak, T., et al. (2023). Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. Journal of Applied Biology and Biotechnology. Available at: [Link]

-

Li, M., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science. Available at: [Link]

-

Al-Achi, A., & Gupta, M.R. (2015). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of Photosensitive Pharmaceuticals. Journal of Pharmaceutical Sciences. Available at: [Link]

-

Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology. Available at: [Link]

-

Ribeiro da Silva, M.A.V., et al. (2018). Experimental and computational energetic study of 1-R-2-phenylindole (R = H, CH3, C2H5). Structural Chemistry. Available at: [Link]

-

Canale, V., et al. (2021). 2-Phenyl-1 H -pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT 6 Receptor Inverse Agonists with Cognition-Enhancing Activity. Journal of Medicinal Chemistry. Available at: [Link]

-

Grigore, M.E. (2017). Differential Scanning Calorimetry (DSC) Techniques: Applications in Biology and Nanoscience. Journal of Thermal Analysis and Calorimetry. Available at: [Link]

-

TA Instruments. (2022). What is Differential Scanning Calorimetry? TA Instruments. Available at: [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Wikipedia. Available at: [Link]

-

Sharma, R.K. (2020). Differential Scanning Calorimetry: A Review. International Journal of Applied Biology and Pharmaceutical Technology. Available at: [Link]

-

Golec, B., et al. (2015). Solvent-Induced Changes in Photophysics and Photostability of Indole-Naphthyridines. The Journal of Physical Chemistry B. Available at: [Link]

-

Rodante, F., Marrosu, G., & Catalani, G. (1991). Thermal analysis of 2-phenyl-arylimino-3H-indoles using simultaneous TG-DSC. Thermochimica Acta. Available at: [Link]

-

Abdel-Ghani, N.T., & El-Rabbat, M.M. (2007). Determination of Thermodynamic Parameters of Some Complexes of 2-Methylindole-3-Carboxaldehyde 4-Phenyl-3-Thiosemicarbazone. DSpace Repository. Available at: [Link]

-

Payne, K.A.P., et al. (2021). Structural and biochemical characterization of the prenylated flavin mononucleotide-dependent indole-3-carboxylic acid decarboxylase. The University of Liverpool Repository. Available at: [Link]

-

Riseley, R., et al. (2023). Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. Arkivoc. Available at: [Link]

-

Donoso, R.A., et al. (2021). Synthesis and Degradation of the Phytohormone Indole-3-Acetic Acid by the Versatile Bacterium Paraburkholderia xenovorans LB400 and Its Growth Promotion of Nicotiana tabacum Plant. MDPI. Available at: [Link]

-

Reddy, G.J., et al. (2012). Synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid. International Journal of Advanced Biotechnology and Research. Available at: [Link]

-

PubChem. (n.d.). 2-Phenylindole-3-carboxaldehyde. PubChem. Available at: [Link]

-

Reddy, G.J., et al. (2013). Synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid [2-(2- substituted-phenyl)-4-oxo-thiazolidin-3-yl]-amides derivatives. ResearchGate. Available at: [Link]

-

Kasyan, A., et al. (2022). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). Molecules. Available at: [Link]

-

ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. ICH. Available at: [Link]

-

European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available at: [Link]

-

O'Connor, C.J., et al. (2018). Domino Synthesis of 1,2,5-Trisubstituted 1H-Indole-3-carboxylic Esters Using a [3+2] Strategy. MDPI. Available at: [Link]

-

Weber, B., et al. (2023). Effects of phenyl acids on different degradation phases during thermophilic anaerobic digestion. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

Sources

- 1. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]

- 3. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is Differential Scanning Calorimetry? - TA Instruments [tainstruments.com]

- 5. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 6. Thermal analysis of 2-phenyl-arylimino-3H-indoles using simultaneous TG-DSC [pascal-francis.inist.fr]

- 7. ema.europa.eu [ema.europa.eu]

- 8. database.ich.org [database.ich.org]

- 9. Solvent-Induced Changes in Photophysics and Photostability of Indole-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

Biological Activity of 2-Phenyl-1H-indole-3-carboxylic Acid Derivatives

This technical guide details the biological activity, structure-activity relationships (SAR), and experimental methodologies for 2-Phenyl-1H-indole-3-carboxylic acid derivatives .

Technical Guide & Research Whitepaper

Executive Summary

The 2-phenyl-1H-indole-3-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, characterized by a bicyclic indole core substituted with a phenyl group at the C2 position and a carboxyl functionality (acid, ester, amide, or hydrazide) at the C3 position. This specific substitution pattern confers unique electronic and steric properties that facilitate binding to diverse biological targets, including tubulin , Cyclooxygenase-2 (COX-2) , and bacterial cell membranes.

Recent pharmacological evaluations identify this class as potent agents in three primary domains:

-

Oncology: Inhibition of tubulin polymerization and suppression of NF-κB signaling in breast (MCF-7, MDA-MB-231) and lung (A549) carcinomas.

-

Inflammation: Selective COX-2 inhibition with reduced gastrointestinal toxicity compared to traditional NSAIDs.

-

Antimicrobial: Biofilm disruption and membrane depolarization against methicillin-resistant Staphylococcus aureus (MRSA).

Chemical Architecture & Structure-Activity Relationship (SAR)

The biological efficacy of these derivatives is strictly governed by the electronic nature of substituents on the phenyl ring (C2) and the functionalization of the carboxyl group (C3).

Core Scaffold Analysis

-

Position 1 (NH): Free NH is often required for hydrogen bonding within the receptor pocket (e.g., COX-2 active site). N-alkylation (e.g., methyl, benzyl) can modulate lipophilicity but may reduce potency against specific targets like tubulin.

-

Position 2 (Phenyl Ring): The "anchor" of the molecule.

-

Electron-Withdrawing Groups (EWGs): Substituents like 4-F , 4-Cl , or 4-NO₂ enhance metabolic stability and often increase anticancer potency.

-

Lipophilic Groups:4-OMe or 4-Methyl substitutions improve membrane permeability and are critical for tubulin binding affinity.

-

-

Position 3 (Carboxyl Moiety): The "warhead" or interaction site.

-

Carboxylic Acids: High polarity; often serve as prodrugs or direct COX-2 inhibitors (salt bridge formation).

-

Hydrazides/Amides: Conversion to hydrazide (-CONHNH₂) or amide linked to thiazolidinones significantly enhances anti-inflammatory and antimicrobial activity by providing additional H-bond donors/acceptors.

-

SAR Data Summary

| Derivative Subtype | C2-Phenyl Substituent | C3-Modification | Primary Activity | IC50 / MIC |

| Indole-3-carbaldehyde | 4-Methoxy | Aldehyde (-CHO) | Anticancer (Breast) | 5–20 nM (IC50) |

| Indole-3-hydrazide | 4-Chloro | Thiazolidinone linkage | Anti-inflammatory | >80% Edema Inhibition |

| Indole-3-amide | Unsubstituted | Polyamine conjugate | Antimicrobial (MRSA) | 1–4 µg/mL (MIC) |

| Sulfonyl-indole | 4-Methylsulfonyl | Ketone/Acid | COX-2 Inhibition | 0.6 µM (IC50) |

Mechanism of Action (MOA)

The versatility of 2-phenyl-1H-indole-3-carboxylic acid derivatives stems from their ability to modulate distinct signaling pathways depending on their specific functionalization.

Oncology: Tubulin Polymerization & NF-κB Inhibition

Derivatives with lipophilic C2-phenyl substituents function as Microtubule Destabilizing Agents (MDAs) . They bind to the colchicine site of tubulin, preventing polymerization. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. Concurrently, these compounds downregulate Nuclear Factor-kappa B (NF-κB), reducing the expression of survival proteins like Bcl-2.

Inflammation: Selective COX-2 Inhibition

The 2-phenyl moiety mimics the arachidonic acid structure, allowing the molecule to fit into the hydrophobic channel of the COX-2 enzyme. The indole NH and C3-carbonyl groups form hydrogen bonds with Arg120 and Tyr355 at the active site, selectively inhibiting prostaglandin synthesis without blocking the constitutive COX-1 enzyme.

MOA Visualization

The following diagram illustrates the dual-pathway interference (Inflammation and Cancer) typical of these derivatives.

Caption: Dual mechanistic action of 2-phenylindole derivatives targeting COX-2 mediated inflammation and Tubulin-dependent cell division.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis and biological evaluation of a representative derivative: 2-Phenyl-1H-indole-3-carbohydrazide .

Synthesis Protocol (Fischer Indole Strategy)

This pathway utilizes a one-pot or two-step sequence starting from phenylhydrazine and ethyl benzoylacetate.

Reagents: Phenylhydrazine, Ethyl benzoylacetate, Polyphosphoric acid (PPA), Hydrazine hydrate, Ethanol.

-

Cyclization (Indole Core Formation):

-

Mix phenylhydrazine (0.01 mol) and ethyl benzoylacetate (0.01 mol) in a round-bottom flask.

-

Add Polyphosphoric acid (PPA) (10 g) as a catalyst/solvent.

-

Heat at 100–120°C for 3–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

-

Pour the reaction mixture into crushed ice. Neutralize with 10% NaHCO₃.

-

Filter the precipitate (Ethyl 2-phenyl-1H-indole-3-carboxylate) and recrystallize from ethanol.

-

-

Hydrazide Conversion (Functionalization):

-

Dissolve the ester intermediate (0.005 mol) in absolute ethanol (30 mL).

-

Add Hydrazine hydrate (99%, 0.05 mol) dropwise.

-

Reflux for 6–8 hours .

-

Cool to room temperature; the solid product (carbohydrazide) will precipitate.

-

Filter, wash with cold ethanol, and dry under vacuum.

-

Biological Assay: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine IC50 values against MCF-7 (breast cancer) cells.

-

Cell Seeding: Seed MCF-7 cells (5 × 10³ cells/well) in 96-well plates containing DMEM medium supplemented with 10% FBS. Incubate for 24h at 37°C/5% CO₂.

-

Treatment: Dissolve the test compound in DMSO (ensure final DMSO concentration <0.1%). Prepare serial dilutions (0.1 µM to 100 µM) and add to wells. Include Doxorubicin as a positive control.

-

Incubation: Incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Solubilization: Aspirate medium and add 150 µL DMSO to dissolve formazan crystals.

-

Measurement: Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Future Directions & Translational Potential

The 2-phenyl-1H-indole-3-carboxylic acid scaffold is evolving beyond simple cytotoxicity.

-

Hybrid Molecules: Current research focuses on linking this scaffold with 1,2,4-triazoles or thiazolidinones to create "super-hybrids" that overcome multi-drug resistance (MDR) in bacteria.

-

PROTACs: Exploiting the indole core as a ligand for E3 ligase recruitment in Proteolysis Targeting Chimeras (PROTACs) to degrade specific oncogenic proteins.

-

Neuroprotection: Emerging data suggests potential in inhibiting oxidative stress markers relevant to Alzheimer's disease, given the indole's radical scavenging properties.

References

-

Synthesis and Anticancer Activity of Novel 2-Phenylindole Linked Imidazolothiazole Systems. Journal of Applied Pharmaceutical Science, 2019.

-

Antimitotic activities of 2-phenylindole-3-carbaldehydes in human breast cancer cells. Biochemical Pharmacology, 2007.[1]

-

Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Journal of Molecular Pharmaceutics & Organic Process Research, 2023.

-

Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. International Research Journal of Pharmacy, 2010.[2]

-

Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. Bioorganic & Medicinal Chemistry, 2011.

Sources

A Comprehensive Guide to the Crystal Structure Analysis of 2-Phenyl-1H-indole-3-carboxylic Acid: From Synthesis to Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed technical overview of the process of determining and analyzing the crystal structure of 2-Phenyl-1H-indole-3-carboxylic acid. This compound belongs to the indole class of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities, including anti-inflammatory and anticancer properties.[1][2][3] A thorough understanding of the three-dimensional arrangement of atoms in this molecule, as provided by single-crystal X-ray diffraction, is paramount for structure-activity relationship (SAR) studies, rational drug design, and the development of novel therapeutic agents.

This document will guide the reader through the essential stages of crystal structure analysis, commencing with the synthesis of the target compound, followed by the critical step of single-crystal growth, and culminating in the detailed methodology of X-ray diffraction data collection and structural refinement. The causality behind experimental choices and the principles of self-validating protocols are emphasized throughout to ensure scientific rigor and reproducibility.

Synthesis and Purification of 2-Phenyl-1H-indole-3-carboxylic Acid

The journey to elucidating a crystal structure begins with the synthesis of a pure compound. The Fischer indole synthesis is a classic and versatile method for preparing 2-phenylindoles. The general strategy involves the acid-catalyzed reaction of phenylhydrazine with a suitable ketone, in this case, a precursor to the 3-carboxylic acid derivative.

Experimental Protocol: Synthesis

A plausible synthetic route to 2-Phenyl-1H-indole-3-carboxylic acid is a multi-step process. A common precursor is 2-phenylindole, which can be synthesized via the Fischer indole synthesis from acetophenone and phenylhydrazine. The subsequent introduction of the carboxylic acid group at the 3-position can be achieved through various methods, such as Vilsmeier-Haack formylation followed by oxidation.

Step 1: Synthesis of 2-Phenylindole

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetophenone (10 g, 0.083 mol) and phenylhydrazine (9 g, 0.083 mol) in ethanol (100 mL).

-

Acid Catalysis: Add a few drops of glacial acetic acid to catalyze the formation of the phenylhydrazone intermediate.

-

Reflux: Heat the mixture to reflux for 2 hours.

-

Cyclization: Cool the reaction mixture and then add polyphosphoric acid (50 g) portion-wise with stirring. Heat the mixture to 100-120 °C for 1 hour to effect the cyclization.

-

Work-up: Pour the hot mixture into a beaker of ice water (500 mL) with vigorous stirring. The crude 2-phenylindole will precipitate.

-

Purification: Collect the solid by vacuum filtration, wash with water, and recrystallize from ethanol to yield pure 2-phenylindole.

Step 2: Formylation of 2-Phenylindole

-

Vilsmeier Reagent Preparation: In a fume hood, cool a flask containing dimethylformamide (DMF, 20 mL) to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 10 mL) with stirring.

-

Reaction: To the prepared Vilsmeier reagent, add a solution of 2-phenylindole (5 g, 0.026 mol) in DMF (20 mL) dropwise at 0 °C.

-

Hydrolysis: After the addition is complete, allow the reaction to stir at room temperature for 2 hours, then heat to 60 °C for 1 hour. Cool the mixture and pour it onto crushed ice with stirring.

-

Purification: The precipitated 2-phenylindole-3-carboxaldehyde is collected by filtration, washed with water, and can be recrystallized from ethanol.

Step 3: Oxidation to 2-Phenyl-1H-indole-3-carboxylic Acid

-

Reaction Setup: Suspend 2-phenylindole-3-carboxaldehyde (3 g, 0.013 mol) in a mixture of acetone (50 mL) and water (20 mL).

-

Oxidation: Add potassium permanganate (KMnO₄, 3 g, 0.019 mol) portion-wise while maintaining the temperature below 30 °C.

-

Quenching: After the purple color of the permanganate has disappeared, quench the reaction by adding a solution of sodium bisulfite until the manganese dioxide precipitate is dissolved.

-

Isolation: Acidify the solution with hydrochloric acid to precipitate the carboxylic acid.

-

Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system like ethanol/water to obtain pure 2-Phenyl-1H-indole-3-carboxylic acid.

Crystallization: The Art and Science of Single-Crystal Growth

The successful growth of high-quality single crystals is often the most challenging and critical step in crystal structure analysis. The ideal crystal for single-crystal X-ray diffraction should be well-formed, with sharp edges and faces, and typically have dimensions in the range of 0.1 to 0.5 mm.

Experimental Protocol: Crystallization

The slow evaporation technique is a fundamental and widely used method for growing single crystals of organic compounds.

-

Solvent Selection: Dissolve a small amount of purified 2-Phenyl-1H-indole-3-carboxylic acid in a minimum amount of a suitable solvent or solvent mixture at room temperature. Good solvent choices are those in which the compound is moderately soluble. A mixture of a good solvent (e.g., ethanol, acetone) and a poor solvent (e.g., hexane, water) can be effective.

-

Solution Preparation: Prepare a saturated or near-saturated solution of the compound.

-

Evaporation: Loosely cap the vial or beaker containing the solution to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

-

Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the solution using a spatula or by decanting the mother liquor.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. The fundamental principle lies in the diffraction of X-rays by the electron clouds of the atoms in the crystal lattice, governed by Bragg's Law.

Experimental Workflow

The process of single-crystal X-ray diffraction analysis can be broken down into several key stages, as depicted in the following workflow diagram.

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Detailed Methodologies

Data Collection

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head, typically using a cryoloop and a cryoprotectant if data is to be collected at low temperatures.

-

Diffractometer Setup: The crystal is placed on a single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

-

Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected over a wide range of orientations. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

Structure Solution and Refinement

-

Data Processing: The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental diffraction data using a least-squares minimization procedure. This iterative process minimizes the difference between the observed and calculated structure factors.

Hypothetical Crystal Structure Analysis of 2-Phenyl-1H-indole-3-carboxylic Acid

As the crystal structure of 2-Phenyl-1H-indole-3-carboxylic acid is not publicly available at the time of writing, we present a hypothetical yet plausible set of crystallographic data for illustrative purposes. This data is consistent with what one might expect for a small organic molecule of this nature.

Hypothetical Crystallographic Data

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₅H₁₁NO₂ |

| Formula Weight | 237.25 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 14.567(5) |

| α (°) | 90 |

| β (°) | 105.23(2) |

| γ (°) | 90 |

| Volume (ų) | 1201.5(7) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.312 |

| Absorption Coefficient (mm⁻¹) | 0.089 |

| F(000) | 496 |

| Crystal Size (mm³) | 0.30 x 0.25 x 0.20 |

| Theta range for data collection (°) | 2.5 to 27.5 |

| Reflections collected | 8765 |

| Independent reflections | 2456 [R(int) = 0.034] |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |

| R indices (all data) | R₁ = 0.058, wR₂ = 0.125 |

| Goodness-of-fit on F² | 1.05 |

Discussion of Hypothetical Structural Features

A key feature to analyze in the crystal structure of 2-Phenyl-1H-indole-3-carboxylic acid would be the intermolecular interactions, particularly hydrogen bonding involving the carboxylic acid group and the indole N-H proton. These interactions are expected to play a crucial role in the crystal packing. The carboxylic acid groups are likely to form dimeric structures through strong O-H···O hydrogen bonds. Furthermore, the indole N-H group could act as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule, leading to the formation of a three-dimensional supramolecular network.

The planarity of the indole ring and the dihedral angle between the indole and the phenyl ring at the 2-position would be other important structural parameters to examine. These conformational details are critical for understanding the molecule's shape and how it might interact with biological targets.

Conclusion and Future Directions

This guide has provided a comprehensive, albeit partially hypothetical, overview of the crystal structure analysis of 2-Phenyl-1H-indole-3-carboxylic acid. The detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction serve as a valuable resource for researchers in the field. The elucidation of the precise three-dimensional structure of this and related molecules is a critical step in the rational design of new therapeutic agents. Future work should focus on obtaining experimental crystal structure data for 2-Phenyl-1H-indole-3-carboxylic acid to validate and expand upon the hypothetical analysis presented here. The deposition of such data into public databases like the Cambridge Crystallographic Data Centre (CCDC) is strongly encouraged to benefit the wider scientific community.

References

-

PubChem. 2-Phenylindole-3-carboxaldehyde. National Center for Biotechnology Information. [Link]

-

Oreate AI Blog. Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. [Link]

-

SERC (Carleton). Single-crystal X-ray Diffraction. [Link]

-

MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link]

-

YouTube. 2-phenylindole : Organic Synthesis. [Link]

-

IJNRD. SYNTHESIS OF 2-PHENYL INDOLE. [Link]

-

ResearchGate. SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL SCREENING OF 2-METHYL-1H-INDOLE-3-CARBOXYLIC ACID [2-(2- SUBSTITUTED-PHENYL)-4-OXO-THIAZOLIDIN-3-YL]-AMIDES DERIVATIVES. [Link]

-

International Journal of Advanced Biotechnology and Research. synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid. [Link]

-

Omics Online. Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. [Link]

-

PMC. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. [Link]

-

PMC. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. [Link]

Sources

The 2-Phenylindole-3-Carboxylic Acid Scaffold: A Versatile Pharmacophore in Drug Discovery

[1][2]

Executive Summary

The 2-phenylindole-3-carboxylic acid moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While the free acid itself serves primarily as a synthetic intermediate, its structural architecture is the foundation for a class of potent Translocator Protein (TSPO) ligands and anticancer agents .

The pharmacophore's efficacy stems from its ability to span multiple lipophilic binding pockets simultaneously:

-

The Indole Core: Provides a rigid, planar aromatic system for

stacking.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -

The 2-Phenyl Group: Targets specific lipophilic pockets (e.g., L1 in TSPO).[2]

-

The 3-Carboxyl Moiety: Acts as a vector for hydrogen bonding or as a handle for derivatization into amides (glyoxylamides, acetamides), which drastically enhances binding affinity.[3]

Pharmacological Profile & Molecular Targets[1][2]

Primary Target: The Translocator Protein (TSPO)

The most well-characterized application of this pharmacophore is in targeting mitochondrial TSPO (formerly the peripheral benzodiazepine receptor). Ligands based on the 2-phenylindole scaffold modulate TSPO function, influencing steroidogenesis, neuroinflammation, and apoptosis.[3]

-

Mechanism: The 2-phenylindole moiety binds to the TSPO transmembrane domain.[2] The 2-phenyl ring occupies the L1 lipophilic pocket , while substituents at the 3-position (derived from the carboxylic acid) extend into the L3 and L4 pockets .

-

Therapeutic Utility: Neuroprotection, anxiety, and imaging of neuroinflammation (PET tracers).[3]

Secondary Targets: Anticancer & Anti-inflammatory[1][2][3][4]

-

Anticancer: Derivatives inhibit mammary tumor growth, potentially via estrogen receptor modulation or direct mitochondrial pathways (apoptosis induction).[3]

-

COX Inhibition: 2-phenylindole derivatives have shown selectivity for COX-2, reducing inflammation without the gastric side effects of non-selective NSAIDs.[1][2]

Structure-Activity Relationship (SAR) Analysis

The biological activity of this pharmacophore is highly sensitive to substitutions at three key vectors.

| Position | Modification | Effect on Activity (TSPO/Anticancer) |

| C2 (Phenyl Ring) | 4-F, 4-Cl, 4-NO₂ | Critical for Affinity. Electron-withdrawing groups often enhance binding to the L1 pocket.[1][2] Replacing phenyl with naphthyl or thienyl can further increase affinity.[2] |

| C3 (Carboxyl) | Free Acid (-COOH) | Generally low affinity.[1][2] Acts as a precursor.[2][4] |

| Amides (-CONR₂) | High Affinity. Glyoxylamides and acetamides are the most potent.[2] The amide oxygen acts as an H-bond acceptor.[2] | |

| Esters (-COOR) | Moderate affinity.[1][2] Often used as prodrugs to improve membrane permeability.[2] | |

| N1 (Indole Nitrogen) | Alkylation (Methyl, Propyl) | Modulates lipophilicity (LogP).[3] Short alkyl chains (Me, Et) are preferred to maintain solubility while fitting the binding cleft.[3] |

Visualizing the Pharmacophore Interaction

The following diagram illustrates the interaction of the 2-phenylindole scaffold with the TSPO binding site pockets.

Caption: Pharmacophore mapping of the 2-phenylindole scaffold within the TSPO ligand-binding site.

Synthetic Strategies

The synthesis of 2-phenylindole-3-carboxylic acid and its derivatives typically proceeds via the Fischer Indole Synthesis , followed by C3 functionalization.[1]

Synthesis Workflow

Caption: Divergent synthetic pathways from the 2-phenylindole core to the carboxylic acid and high-affinity amide derivatives.[1][2]

Experimental Protocols

Protocol A: Synthesis of 2-Phenylindole (Fischer Indole Method)

Objective: Construct the core pharmacophore scaffold.[2]

-

Reagents: Acetophenone (10 mmol), Phenylhydrazine (10 mmol), Polyphosphoric acid (PPA) or ZnCl₂.[3]

-

Condensation: Mix acetophenone and phenylhydrazine in ethanol with a catalytic amount of acetic acid. Reflux for 1 hour.

-

Isolation of Hydrazone: Cool to precipitate the phenylhydrazone.[2] Filter and dry.[2][4][5]

-

Cyclization: Mix the hydrazone with PPA (5 eq) and heat to 100–120°C for 2 hours.

-

Note: The reaction color typically changes to dark brown.[2]

-

-

Workup: Pour the reaction mixture into ice water. Neutralize with NaOH. Extract with ethyl acetate.[2][4]

-

Purification: Recrystallize from ethanol/water to yield 2-phenylindole as a solid (MP: ~188-190°C).

Protocol B: Synthesis of 2-Phenylindole-3-Carboxylic Acid

Objective: Convert the core into the carboxylic acid scaffold.[1][2]

-

Formylation (Vilsmeier-Haack):

-

Oxidation:

-

Isolation: Acidify with HCl to precipitate the 2-phenylindole-3-carboxylic acid . Filter and wash with cold water.[2]

Protocol C: TSPO Binding Assay (Self-Validating)

Objective: Validate the affinity of the synthesized scaffold/derivative.[6]

Mechanism of Action: Signaling Pathway

The binding of 2-phenylindole derivatives to TSPO triggers a mitochondrial cascade.[2]

Caption: Signal transduction pathway activated by 2-phenylindole ligands binding to the TSPO mitochondrial complex.[1][2]

References

-

Da Settimo, F., et al. (2013).[3] "Deepening the Topology of the Translocator Protein Binding Site by Novel N,N-Dialkyl-2-arylindol-3-ylglyoxylamides." Journal of Medicinal Chemistry. Link[3]

-

Verma, A., et al. (2021).[3] "Synthesis of various 2-phenylindole derivatives via the optimized conditions." Synthetic Communications. Link[3]

-

Yu, X., et al. (2012).[3][7] "Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors." Organic & Biomolecular Chemistry. Link

-

PubChem. (2025).[2][8] "2-Phenylindole-3-carboxaldehyde."[1][8][9][10][11] National Library of Medicine. Link[3]

-

ChemicalBook. (2025).[2] "2-Phenylindole Synthesis Protocols and Properties." Link

Sources

- 1. 2-PHENYLINDOLE-3-CARBOXALDEHYDE | 25365-71-3 [chemicalbook.com]

- 2. 2-Phenylindole-3-carboxaldehyde | C15H11NO | CID 613305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. 2-Phenylindole-3-carboxaldehyde 97 25365-71-3 [sigmaaldrich.com]

- 8. 2-Phenylindole-3-carboxaldehyde | C15H11NO | CID 613305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Phenylindole-3-carboxaldehyde | CAS 25365-71-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 10. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: One-Pot Synthesis Protocols for 2-Phenylindole-3-Carboxylic Acid

Executive Summary & Strategic Value

The 2-phenylindole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for non-steroidal selective estrogen receptor modulators (SERMs), anti-inflammatory agents, and fluorescent probes. While 2-phenylindole is commercially available, the introduction of the carboxylic acid at the C3 position is the critical synthetic bottleneck.

This guide details two distinct "one-pot" strategies to access this target:

-

Method A (De Novo Construction): A telescoped Fischer Indole synthesis starting from phenylhydrazine and ethyl benzoylacetate. This is the most atom-economical route for generating the core from acyclic precursors.

-

Method B (Direct Functionalization): A haloform-type reaction converting 2-phenylindole directly to the acid using trichloroacetyl chloride. This avoids the use of genotoxic hydrazines and is preferred for late-stage functionalization.

Method A: Telescoped Fischer Indole Synthesis

Best for: Large-scale preparation from inexpensive precursors.

Mechanistic Rationale

The reaction relies on the condensation of phenylhydrazine with a

Critical Insight: The acid-catalyzed cyclization yields the ester. To obtain the carboxylic acid in a one-pot fashion, the protocol utilizes a solvent switch strategy—performing the cyclization in acetic acid/acid, followed by immediate alkaline hydrolysis without isolating the intermediate.

Reaction Mechanism Diagram

Figure 1: Mechanistic pathway for the telescoped synthesis of 2-phenylindole-3-carboxylic acid.

Detailed Protocol

Reagents:

-

Phenylhydrazine (1.0 equiv) [Caution: Toxic/Carcinogen]

-

Ethyl benzoylacetate (1.0 equiv)

-

Glacial Acetic Acid (Solvent)

-

Conc. H₂SO₄ or Polyphosphoric Acid (Catalyst)

-

40% NaOH (aq)

Step-by-Step Procedure:

-

Condensation (Hydrazone Formation):

-

In a round-bottom flask equipped with a reflux condenser, dissolve ethyl benzoylacetate (19.2 g, 100 mmol) in glacial acetic acid (50 mL).

-

Add phenylhydrazine (10.8 g, 100 mmol) dropwise over 10 minutes at room temperature.

-

Observation: The solution will warm slightly and darken as the hydrazone forms. Stir for 30 minutes.

-

-

Cyclization (Fischer Indole):

-

Add conc. H₂SO₄ (5 mL) or Polyphosphoric Acid (PPA) (20 g) to the mixture.

-

Heat the reaction mixture to 70–80°C for 2 hours.

-

Monitoring: TLC (Hexane:EtOAc 4:1) should show consumption of the hydrazone and appearance of a fluorescent spot (the indole ester).

-

-

In-Situ Hydrolysis (The "One-Pot" Step):

-

Do not isolate the ester. Cool the mixture to 50°C.

-

Slowly add 40% NaOH solution (50 mL) to the reaction vessel. Caution: Exothermic. Ensure the pH > 12.

-

Raise temperature to reflux (100°C) for 3–4 hours to hydrolyze the ethyl ester.

-

Checkpoint: The reaction mixture will become homogeneous or a thick suspension of the carboxylate salt.

-

-

Workup & Isolation:

-

Cool to room temperature.[1][2][3][4][5] Dilute with water (200 mL).

-

Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove non-acidic impurities (unreacted hydrazone/indole byproducts).

-

Acidify the aqueous layer carefully with 6M HCl to pH 2.

-

The 2-phenylindole-3-carboxylic acid will precipitate as a white/off-white solid.

-

Filter, wash with cold water, and dry.

-

Yield: Typical isolated yields range from 60–75% .

Method B: Haloform Functionalization of 2-Phenylindole

Best for: Late-stage functionalization, avoiding hydrazine handling, or when 2-phenylindole is already available.

Mechanistic Rationale

This method utilizes the high nucleophilicity of the indole C3 position. Acylation with trichloroacetyl chloride yields a 3-trichloroacetyl intermediate. This species acts as a masked acid chloride; upon treatment with base, the trichloromethyl group functions as a good leaving group (haloform reaction), generating the carboxylate.

Workflow Diagram

Figure 2: Workflow for the trichloroacetyl chloride mediated synthesis.

Detailed Protocol

Reagents:

-

2-Phenylindole (1.0 equiv)

-

Trichloroacetyl chloride (1.2 equiv)

-

Pyridine (1.2 equiv) or K₂CO₃

-

Solvent: 1,4-Dioxane or DMF[6]

-

KOH or NaOH (4.0 equiv)

Step-by-Step Procedure:

-

Acylation:

-

Dissolve 2-phenylindole (1.93 g, 10 mmol) and pyridine (0.95 g, 12 mmol) in 1,4-dioxane (20 mL).

-

Cool to 0°C. Add trichloroacetyl chloride (2.18 g, 12 mmol) dropwise.

-

Allow to warm to room temperature and stir for 2 hours. A precipitate (pyridinium salt) may form.

-

-

Hydrolysis:

-

Add a solution of KOH (2.24 g, 40 mmol) in methanol/water (1:1, 20 mL) directly to the reaction mixture.

-

Stir at room temperature for 4 hours (or heat to 60°C for 1 hour to accelerate).

-

Mechanism:[2][3][7][8][9] The hydroxide attacks the carbonyl, displacing the CCl3- anion (which becomes chloroform), leaving the carboxylate.

-

-

Isolation:

Yield: Typical isolated yields range from 80–90% .[3]

Comparative Analysis

| Feature | Method A (Fischer Telescoped) | Method B (Haloform) |

| Starting Materials | Phenylhydrazine + Ethyl Benzoylacetate | 2-Phenylindole + Trichloroacetyl Cl |

| Atom Economy | High (Constructs ring + func. group) | Moderate (Loss of CHCl3) |

| Safety Profile | Low (Hydrazine is carcinogenic) | Medium (Corrosive acid chlorides) |

| Step Count | 1 Pot (2 chemical steps) | 1 Pot (2 chemical steps) |

| Cost | Very Low | Moderate |

| Scalability | Excellent (Industrial standard) | Good (Lab scale) |

References

- Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Foundational text on the mechanism and regiochemistry of beta-keto esters).

-

Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

- Ottoni, O., et al. (2006). "Acylation of Indoles with Trichloroacetyl Chloride: A Convenient Synthesis of Indole-3-Carboxylic Acids." Organic Letters. (Source for Method B mechanism).

- Smith, M. B. (2020). March's Advanced Organic Chemistry. Wiley. (Mechanistic validation of the haloform reaction on indoles).

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. youtube.com [youtube.com]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. 2-Phenylindole synthesis - chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. d-nb.info [d-nb.info]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. d-nb.info [d-nb.info]

- 9. One-Pot Synthesis of 2-Substituted Indoles from 2-Aminobenzyl Phosphonium Salts. A Formal Total Synthesis of Arcyriacyanin A [organic-chemistry.org]

- 10. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Overcoming Steric Impediments in the Synthesis of 2-Phenylindole-3-Carboxamides

Topic: Amide Coupling Reactions Involving 2-Phenylindole-3-Carboxylic Acid Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Strategic Overview

The 2-phenylindole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing frequently in TSPO ligands, COX-2 inhibitors, and anti-cancer agents. However, the synthesis of this moiety presents a specific challenge: steric shielding .[1][2]

The phenyl ring at the C2 position creates a significant steric barrier (an "ortho-like" effect) that shields the carboxylic acid at C3. Furthermore, the electron-rich nature of the indole ring reduces the electrophilicity of the carbonyl carbon, making nucleophilic attack by amines—particularly electron-deficient anilines—sluggish.

This guide provides two distinct, field-validated protocols to overcome these barriers:

-

The "Sledgehammer" Protocol (Acid Chloride): Best for weakly nucleophilic amines (anilines) or scale-up.

-

The "Precision" Protocol (T3P/HATU): Best for acid-sensitive substrates, chiral amines, and high-throughput library synthesis.

Mechanistic Decision Tree

Before selecting a protocol, analyze your specific substrate pairing using the logic below.

Figure 1: Decision matrix for reagent selection based on amine nucleophilicity and scale.

Protocol A: Acid Chloride Activation (The "Sledgehammer")

Best for: Unreactive amines (anilines), steric bulk, and gram-scale synthesis. Mechanism: Converts the hindered -OH to a -Cl leaving group. The chloride is small enough to bypass the C2-phenyl steric clash, and the resulting acyl chloride is highly electrophilic.

Reagents

-

Substrate: 2-Phenylindole-3-carboxylic acid (1.0 equiv)

-

Activator: Oxalyl Chloride (1.5 equiv)

-

Catalyst: DMF (anhydrous, 2–3 drops)

-

Solvent: Dichloromethane (DCM) or THF (anhydrous)

-

Base: Diisopropylethylamine (DIPEA) or Pyridine (2.0–3.0 equiv)

Step-by-Step Methodology

-

Activation (In Situ):

-

Suspend the indole carboxylic acid in anhydrous DCM (0.2 M concentration) under nitrogen/argon.

-

Add catalytic DMF (2 drops). Note: DMF forms the Vilsmeier-Haack reagent intermediate, which is essential for catalyzing the reaction with oxalyl chloride.

-

Cool to 0°C. Dropwise add Oxalyl Chloride over 10 minutes.

-

Allow to warm to Room Temperature (RT) and stir for 1–2 hours.

-

Visual Check: The suspension should become a clear solution as the acid chloride forms. Gas evolution (CO/CO₂) will be observed.

-

-

Evaporation (Critical Step):

-

Caution: Excess oxalyl chloride can react with your amine to form urea byproducts.

-

Concentrate the reaction mixture to dryness under reduced pressure (rotary evaporator) to remove excess oxalyl chloride.

-

Re-dissolve the crude acid chloride residue in fresh anhydrous DCM.

-

-

Coupling:

-

In a separate vessel, dissolve the Amine (1.1 equiv) and DIPEA (2.5 equiv) in DCM.

-

Add the amine solution to the acid chloride solution at 0°C.

-

Stir at RT for 2–12 hours.

-

-

Workup:

-

Quench with saturated NaHCO₃. Extract with DCM.[3]

-

Wash organic layer with 1M HCl (if product is acid-stable) to remove unreacted amine.

-

Protocol B: T3P® Activation (The "Precision" Method)

Best for: Chiral amines, parallel synthesis, and avoiding toxic byproducts. Why T3P? Propanephosphonic acid anhydride (T3P) is a cyclic anhydride. It is less sensitive to steric hindrance than linear anhydrides and produces water-soluble byproducts, simplifying purification. It also shows the lowest rate of epimerization among standard reagents.

Reagents

-

Substrate: 2-Phenylindole-3-carboxylic acid (1.0 equiv)

-

Coupling Agent: T3P (50% w/w solution in EtOAc or DMF) (2.0 equiv)

-

Base: Pyridine (3.0 equiv) or DIPEA (4.0 equiv)

-

Solvent: EtOAc (preferred) or DMF (if solubility is poor)

Step-by-Step Methodology

-

Preparation:

-

Dissolve the carboxylic acid and the Amine (1.1 equiv) in EtOAc (or DMF).

-

Note: Unlike acid chloride synthesis, T3P allows "one-pot" addition.

-

-

Reagent Addition:

-

Cool the mixture to 0°C.

-

Add the Base (Pyridine is superior for preventing racemization; DIPEA is stronger for unreactive amines).

-

Add T3P solution dropwise.

-

-

Reaction:

-

Workup (The "Magic" of T3P):

-

Dilute with water.

-

Wash with 1M HCl, then Sat. NaHCO₃, then Brine.

-

The T3P byproducts are water-soluble and will be removed in the aqueous washes, often rendering column chromatography unnecessary.

-

Comparative Data & Troubleshooting

Reagent Performance Comparison

| Reagent | Reactivity (Steric) | Epimerization Risk | Workup Difficulty | Recommended Use |

| Oxalyl Chloride | High | Moderate | Moderate | Sterically hindered anilines; Scale-up. |

| T3P | High | Very Low | Low (Wash only) | Chiral amines; Library synthesis. |

| HATU | High | Low | High (Remove urea) | Small scale; Precious intermediates. |

| EDC/HOBt | Low | Low | Moderate | NOT RECOMMENDED for this specific scaffold. |

Troubleshooting Guide

-

Problem: Low conversion with Aniline coupling.

-

Root Cause: The nucleophilicity of the aniline is too low to attack the sterically crowded carbonyl.

-

Solution: Switch to Protocol A (Acid Chloride) . If already using acid chloride, add DMAP (0.1 equiv) during the coupling step to form the highly reactive N-acylpyridinium intermediate.

-

-

Problem: Indole N-Acylation side product.

-

Root Cause: Use of strong bases (NaH) or large excess of acid chloride.

-

Solution: Do not protect the indole nitrogen. The N-H is not nucleophilic enough to react under standard conditions unless deprotonated. Use mild bases like DIPEA or Pyridine.

-

-

Problem: Starting material insolubility.

-

Root Cause: 2-phenylindoles are planar and stack well, leading to poor solubility in DCM/EtOAc.

-

Solution: Use DMF or a DMF/DCM mixture. If using T3P, purchase the T3P in DMF solution rather than EtOAc.

-

Experimental Workflow Visualization

Figure 2: General workflow for the synthesis of sterically hindered indole carboxamides.

References

-

Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[7] Organic Letters, vol. 13, no.[6][7] 19, 2011, pp. 5048–5051.

-

Organic Syntheses. "Synthesis of 2-Arylindole-4-Carboxylic Amides via Acid Chloride Activation." Org.[1][6][7][8] Synth., vol. 89, 2012, pp. 24-33.

-

Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, vol. 38, 2009, pp. 606-631.

- Parrish, J. P., et al. "Use of T3P for the Synthesis of Sterically Hindered Amides." Journal of Organic Chemistry, Reference context regarding T3P utility in hindered systems.

Sources

- 1. chimia.ch [chimia.ch]

- 2. researchgate.net [researchgate.net]

- 3. reddit.com [reddit.com]

- 4. ijnrd.org [ijnrd.org]

- 5. growingscience.com [growingscience.com]

- 6. Amide synthesis by acylation [organic-chemistry.org]

- 7. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 8. reddit.com [reddit.com]

Site-Selective Functionalization of the Phenyl Ring in 2-Phenylindole-3-Carboxylic Acid

Topic: Functionalization of the Phenyl Ring in 2-Phenylindole-3-Carboxylic Acid Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists and Process Development Scientists

Executive Summary & Strategic Landscape

The 2-phenylindole-3-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core for Angiotensin II receptor antagonists, COX-2 inhibitors, and antiviral agents. However, functionalizing the phenyl ring (Ring C) after the indole core is constructed presents a significant regioselectivity challenge.

Standard Electrophilic Aromatic Substitution (EAS) fails to target the phenyl ring, as the electron-rich indole core (specifically C5 and C6) reacts orders of magnitude faster. To functionalize the phenyl ring, researchers must employ one of two distinct strategies based on the desired substitution pattern:

-

Late-Stage Ortho-Functionalization: Achieved via Transition-Metal Catalyzed C-H Activation (Rh/Pd) using the indole nitrogen or the C3-carboxyl group as a Directing Group (DG).

-

** Meta/Para-Functionalization:** Achieved via De Novo synthesis (Modified Fischer Indole) using pre-functionalized precursors, as direct remote functionalization is chemically prohibitive.

Reaction Landscape Visualization

The following diagram illustrates the divergent synthetic pathways required for specific regiochemical outcomes.